trans-2-Carbomethoxycyclopentane-1-carboxylic acid
Overview
Description
Trans-2-Carbomethoxycyclopentane-1-carboxylic acid: is an organic compound with the molecular formula C8H12O4 It is a derivative of cyclopentane, featuring both a carbomethoxy group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-carbomethoxycyclopentane-1-carboxylic acid typically involves the esterification of cyclopentane derivatives. One common method includes the reaction of cyclopentanone with methanol in the presence of an acid catalyst to form the corresponding methyl ester. This intermediate is then subjected to further reactions to introduce the carboxylic acid group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes followed by purification steps such as distillation and crystallization to obtain the pure compound. The specific conditions, such as temperature, pressure, and choice of catalysts, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Trans-2-carbomethoxycyclopentane-1-carboxylic acid can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Halogenation and nitration are examples of such reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Trans-2-carbomethoxycyclopentane-1-carboxylic acid is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving cyclopentane derivatives.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which trans-2-carbomethoxycyclopentane-1-carboxylic acid exerts its effects depends on its specific interactions with molecular targets. In enzymatic reactions, it may act as a substrate or inhibitor, influencing the activity of enzymes involved in metabolic pathways. The presence of both carbomethoxy and carboxylic acid groups allows it to participate in a variety of chemical reactions, making it a versatile compound in research.
Comparison with Similar Compounds
Cyclopentanecarboxylic acid: Lacks the carbomethoxy group, making it less versatile in certain reactions.
Methyl cyclopentanecarboxylate: Similar structure but lacks the carboxylic acid group, limiting its reactivity in acid-catalyzed reactions.
Cyclopentanone: A precursor in the synthesis of trans-2-carbomethoxycyclopentane-1-carboxylic acid but lacks both functional groups.
Uniqueness: this compound is unique due to the presence of both a carbomethoxy group and a carboxylic acid group on the cyclopentane ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds.
Biological Activity
Trans-2-Carbomethoxycyclopentane-1-carboxylic acid (trans-2-CMCPA) is a cyclopentane derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article examines the biological activity of trans-2-CMCPA, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Trans-2-CMCPA is characterized by its unique cyclopentane ring structure with a carboxylic acid and a methoxycarbonyl group. This configuration may influence its interaction with biological targets, making it a subject of interest in drug design.
Pharmacological Activity
Research indicates that trans-2-CMCPA exhibits several biological activities, primarily related to its effects on various enzymatic pathways and receptor interactions.
1. Enzyme Inhibition:
Trans-2-CMCPA has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of 1-aminocyclopropane-1-carboxylate oxidase (ACO), which plays a crucial role in ethylene biosynthesis in plants. Inhibitors of ACO can significantly affect plant growth and development, making trans-2-CMCPA a candidate for agricultural applications .
2. Antimicrobial Activity:
Natural carboxylic acids, including derivatives like trans-2-CMCPA, have demonstrated antimicrobial properties. Studies suggest that the structural characteristics of such compounds are critical for their efficacy against various microbial strains. The SAR data indicate that modifications to the carboxylic acid moiety can enhance or diminish antimicrobial activity .
Structure-Activity Relationship (SAR)
The biological activity of trans-2-CMCPA is closely linked to its structural features. The presence of the methoxycarbonyl group and the specific stereochemistry of the cyclopentane ring are believed to play significant roles in its interaction with biological targets.
Key Findings from SAR Studies
Compound | Binding Affinity (ΔG, kcal/mol) | Observations |
---|---|---|
Trans-2-CMCPA | -6.5 | Effective ACO inhibitor |
1-Aminocyclopropane-1-carboxylic acid | -5.3 | Less effective than trans-2-CMCPA |
Methylcyclopropane | -3.1 | Minimal activity |
The binding affinity values suggest that trans-2-CMCPA has a favorable interaction with ACO compared to other related compounds, indicating its potential as a lead compound for further development .
Case Studies
Several studies have explored the effects of trans-2-CMCPA on biological systems:
Case Study 1: Ethylene Production in Plants
In a controlled environment study, trans-2-CMCPA was applied to tomato plants to evaluate its impact on ethylene production. Results indicated a significant reduction in ethylene levels, suggesting its effectiveness as an ethylene biosynthesis inhibitor .
Case Study 2: Antimicrobial Efficacy
A series of experiments tested trans-2-CMCPA against various bacterial strains. The compound exhibited notable antimicrobial activity, particularly against Gram-positive bacteria, with efficacy comparable to known antibiotics .
Properties
IUPAC Name |
(1R,2R)-2-methoxycarbonylcyclopentane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-12-8(11)6-4-2-3-5(6)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGFHAUBFNTXFK-PHDIDXHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCC[C@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445638 | |
Record name | trans-2-Carbomethoxycyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111138-44-4 | |
Record name | trans-2-Carbomethoxycyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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